molecular formula C7H6BrN3O2S B1448043 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine CAS No. 1376007-07-6

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1448043
CAS No.: 1376007-07-6
M. Wt: 276.11 g/mol
InChI Key: ZVOPSNZOZNUXIA-UHFFFAOYSA-N
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Description

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bromine atom and a methanesulfonyl group attached to an imidazo[4,5-b]pyridine core.

Biochemical Analysis

Biochemical Properties

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to various halogenation reactions under phase transfer catalysis conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenated derivatives, bases like potassium carbonate, and solvents such as DMF . The reaction conditions typically involve room temperature and phase transfer catalysis.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[4,5-b]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPSNZOZNUXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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